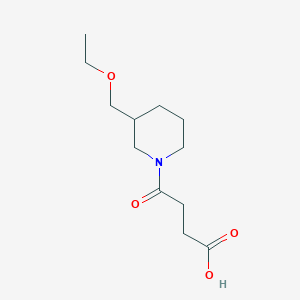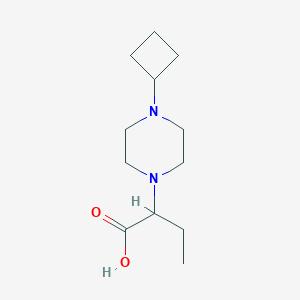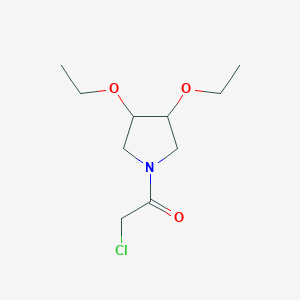
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethan-1-one, commonly known as 2-CE, is a synthetic compound that has been used in scientific research for a variety of purposes. It is a derivative of pyrrolidinone, a type of cyclic amine, and is classified as a stimulant and hallucinogen. 2-CE has been studied as a potential therapeutic agent for a number of conditions, including depression, addiction, and anxiety. Additionally, its biochemical and physiological effects have been investigated in a variety of animal models.
Aplicaciones Científicas De Investigación
Gas Separation Technologies
In the context of gas separations, research on stabilized room temperature ionic liquid membranes (SILMs) offers valuable insights. SILMs have shown to outperform standard polymers in CO2/N2 and CO2/CH4 separations, suggesting that compounds with unique chemical properties could play a role in the development of new room temperature ionic liquids (RTILs) and SILMs. Such advancements could enhance the efficiency of gas separation processes, which is critical in industries ranging from petrochemical processing to environmental management (Scovazzo, 2009).
Environmental Impact and Occupational Safety
The study of occupational exposure to chlorinated solvents reveals the importance of understanding the environmental and health impacts of chemical compounds. Chlorinated aliphatic solvents have been linked to adverse health effects, indicating the need for thorough risk assessments and the development of safer alternatives (Ruder, 2006).
Synthesis and Structural Properties
Research into the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcases the exploration of chemical reactions and the potential for developing new materials with specific desired properties (Issac & Tierney, 1996). This area of research is vital for pharmaceuticals, materials science, and chemical engineering.
Endocrine Disruptors and Environmental Toxicology
The study of DDT and its metabolites as endocrine disruptors highlights the intersection of environmental toxicology and public health. Understanding the mechanisms through which chemicals interact with biological systems is crucial for assessing risks and developing safer compounds (Burgos-Aceves et al., 2021).
Novel Brominated Flame Retardants
Exploration of novel brominated flame retardants in various environments emphasizes the ongoing need for chemicals that ensure safety while minimizing environmental impact. This research area is relevant for fire safety in materials engineering and environmental protection (Zuiderveen, Slootweg, & de Boer, 2020).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that leads to changes in the targets’ function or activity.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, suggesting that the compound’s action may be influenced by its environment .
Propiedades
IUPAC Name |
2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-14-8-6-12(10(13)5-11)7-9(8)15-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNXRGMCYDEVJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OCC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1478205.png)
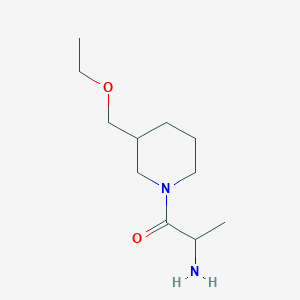


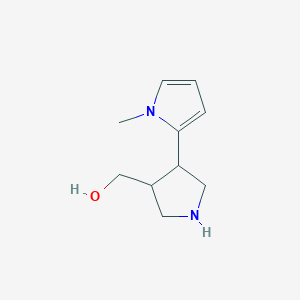
![6-fluoro-3-(pyrrolidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1478214.png)
![2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1478216.png)
![(1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-yl)methanol](/img/structure/B1478219.png)
